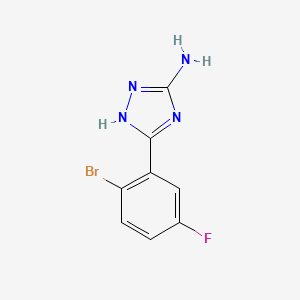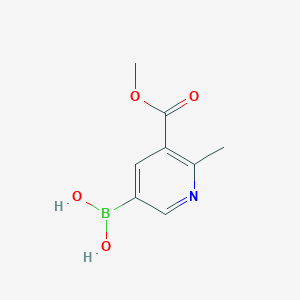
(5-(Methoxycarbonyl)-6-methylpyridin-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Methoxycarbonyl)-6-methylpyridin-3-yl)boronic acid: is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxycarbonyl and a methyl group. The boronic acid functionality makes it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Methoxycarbonyl)-6-methylpyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of halogenated pyridines using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions: (5-(Methoxycarbonyl)-6-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to a borane derivative.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry: In organic chemistry, (5-(Methoxycarbonyl)-6-methylpyridin-3-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Boronic acids, including this compound, have been explored for their potential in biological applications such as enzyme inhibition and as molecular probes for detecting biomolecules. They can form reversible covalent bonds with diols, making them useful in the design of sensors and diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable boron-carbon bonds makes it a key component in the development of new materials with unique properties .
作用機序
The mechanism by which (5-(Methoxycarbonyl)-6-methylpyridin-3-yl)boronic acid exerts its effects is primarily through the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. These interactions are crucial in its role as an enzyme inhibitor and in molecular recognition processes .
類似化合物との比較
- 3-Methoxycarbonyl-5-nitrophenyl boronic acid
- N-Boc-5-methoxy-2-indolylboronic acid
- Phenylboronic acid
Comparison: Compared to similar compounds, (5-(Methoxycarbonyl)-6-methylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct reactivity and binding properties, making it particularly useful in certain synthetic and biological applications .
特性
分子式 |
C8H10BNO4 |
|---|---|
分子量 |
194.98 g/mol |
IUPAC名 |
(5-methoxycarbonyl-6-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-5-7(8(11)14-2)3-6(4-10-5)9(12)13/h3-4,12-13H,1-2H3 |
InChIキー |
QFCRQIORDAKMFV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(N=C1)C)C(=O)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


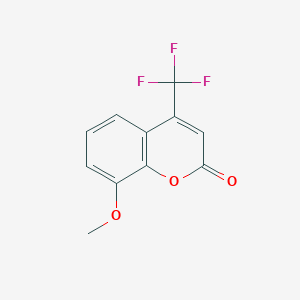
![3-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13668792.png)
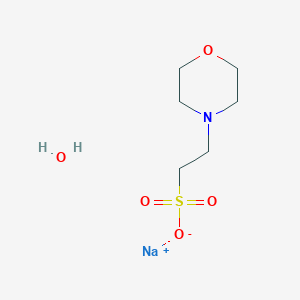
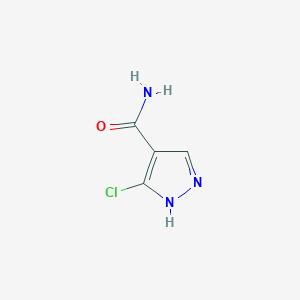

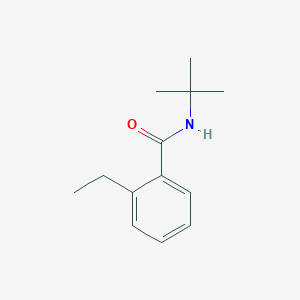
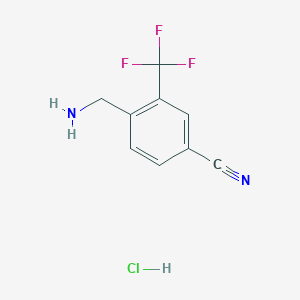
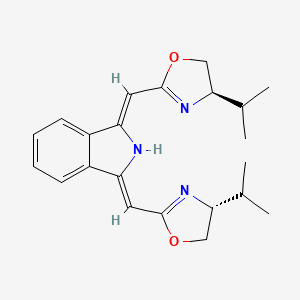
![3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)
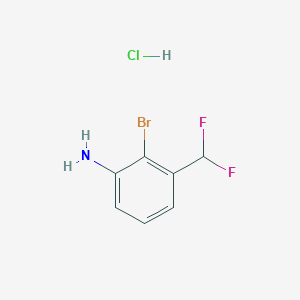
![2-(3-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13668842.png)

![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13668866.png)
